Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate is a complex organic compound with the molecular formula C28H19N10NaO11S. It is known for its unique structure, which includes azo groups and pyrimidinyl rings, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate typically involves multiple steps. The process begins with the preparation of the hexahydro-2,4,6-trioxo-5-pyrimidinyl intermediate, which is then coupled with benzamido groups through azo coupling reactions. The final step involves sulphonation to introduce the sulphonate group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The benzamido groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and dyes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes. The pyrimidinyl rings can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,5-bis(4-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)benzamido)benzenesulphonate
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of azo and pyrimidinyl groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
83221-44-7 |
---|---|
Molecular Formula |
C28H19N10NaO11S |
Molecular Weight |
726.6 g/mol |
IUPAC Name |
sodium;2,5-bis[[4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]benzoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H20N10O11S.Na/c39-21(12-1-5-14(6-2-12)35-37-19-23(41)31-27(45)32-24(19)42)29-16-9-10-17(18(11-16)50(47,48)49)30-22(40)13-3-7-15(8-4-13)36-38-20-25(43)33-28(46)34-26(20)44;/h1-11,19-20H,(H,29,39)(H,30,40)(H,47,48,49)(H2,31,32,41,42,45)(H2,33,34,43,44,46);/q;+1/p-1 |
InChI Key |
VKLUCXLNRCAZTK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4C(=O)NC(=O)NC4=O)S(=O)(=O)[O-])N=NC5C(=O)NC(=O)NC5=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.